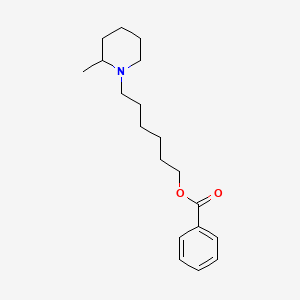![molecular formula C17H30N2O4 B13764542 Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate CAS No. 7355-17-1](/img/structure/B13764542.png)
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(dimethylamino)ethyl] spiro[33]heptane-2,6-dicarboxylate is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
The synthesis of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate typically involves multiple steps. One common method includes the reaction of spiro[3.3]heptane-2,6-dicarboxylic acid with 2-(dimethylamino)ethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired ester compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used as an intermediate in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate can be compared with other spirocyclic compounds such as spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives. These compounds share similar structural features but differ in their functional groups and reactivity. The presence of dimethylamino groups in this compound provides unique chemical properties, making it distinct from other spirocyclic compounds .
Properties
CAS No. |
7355-17-1 |
|---|---|
Molecular Formula |
C17H30N2O4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate |
InChI |
InChI=1S/C17H30N2O4/c1-18(2)5-7-22-15(20)13-9-17(10-13)11-14(12-17)16(21)23-8-6-19(3)4/h13-14H,5-12H2,1-4H3 |
InChI Key |
HRCLOAIQUFEBLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C1CC2(C1)CC(C2)C(=O)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




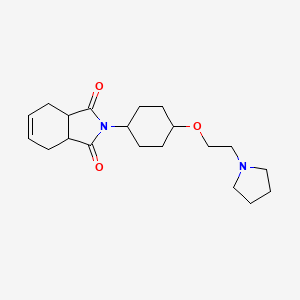
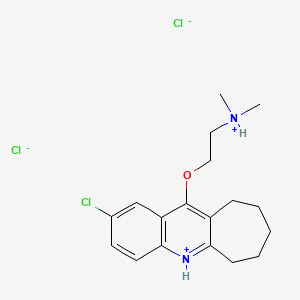

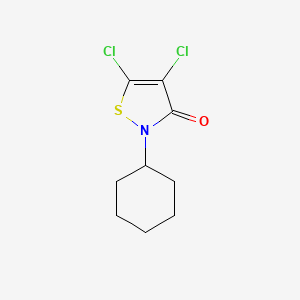
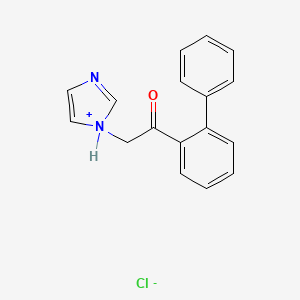

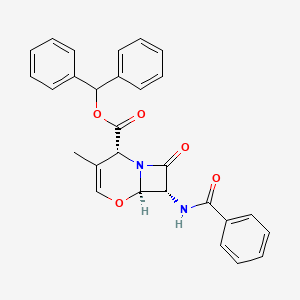
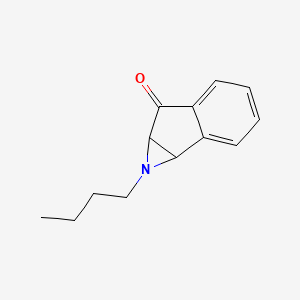
![Ethanethioic acid, S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ester](/img/structure/B13764519.png)


